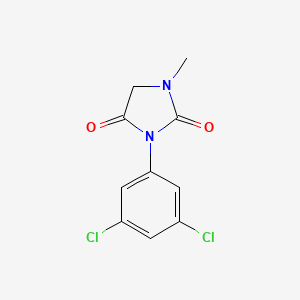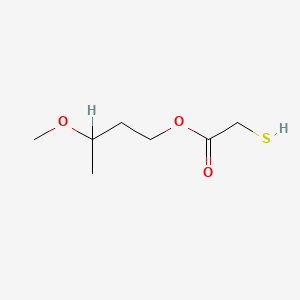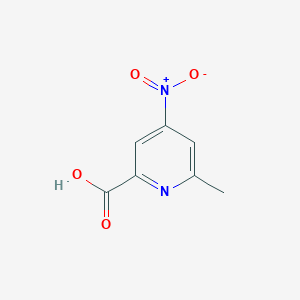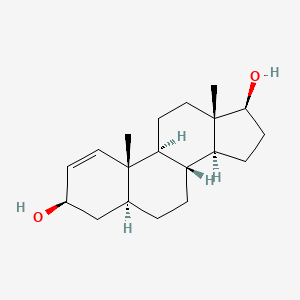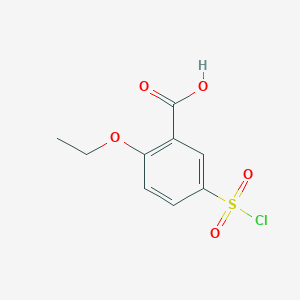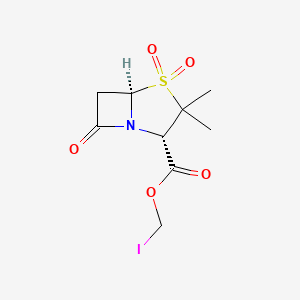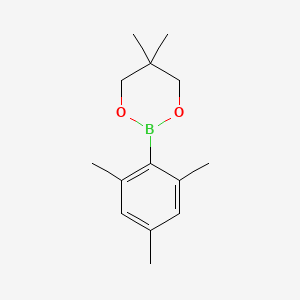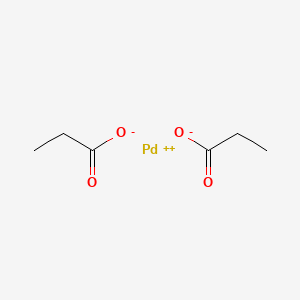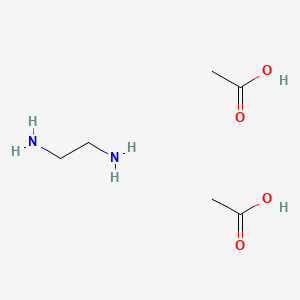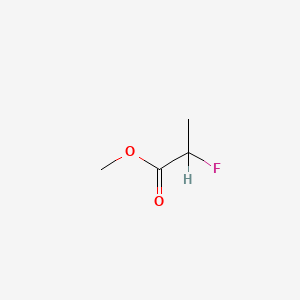
2-Fluoropropionato de metilo
Descripción general
Descripción
It is a clear, colorless liquid with a molecular weight of 106.1 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Methyl 2-fluoropropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Safety and Hazards
“Methyl 2-fluoropropionate” should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . The compound should be stored and disposed of properly to avoid environmental hazards .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-fluoropropionate can be synthesized through a stereoselective one-step fluorination process. This method involves the reaction of lactic acid ester derivatives with a fluorinating agent such as TFEDMA (tetrafluoroethylene dimethylamine) under controlled conditions . Another method involves the direct replacement of hydroxy groups in hydroxypropionate with fluorine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor .
Industrial Production Methods
Industrial production of methyl 2-fluoropropionate typically involves the use of large-scale fluorination processes. These processes are designed to maximize yield and minimize waste, often employing advanced fluorinating agents and optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of methyl 2-iodopropionate.
Oxidation: Formation of 2-fluoropropanoic acid.
Reduction: Formation of 2-fluoropropanol.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoropropionate involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Methyl 2-fluoropropionate can be compared with other similar compounds such as:
Methyl 2-chloropropionate: Similar in structure but with a chlorine atom instead of fluorine.
Methyl 2-bromopropionate: Contains a bromine atom instead of fluorine.
Methyl 2-iodopropionate: Contains an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl 2-fluoropropionate imparts unique properties such as increased stability and reactivity compared to its chlorine, bromine, and iodine counterparts. Fluorine’s high electronegativity and small size contribute to these distinctive characteristics .
Propiedades
IUPAC Name |
methyl 2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454515 | |
| Record name | METHYL 2-FLUOROPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-56-5, 146805-74-5 | |
| Record name | Propanoic acid, 2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2366-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-FLUOROPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the α-carbon affect the conformational equilibrium of Methyl 2-fluoropropionate?
A2: The study investigates the impact of different α-alkyl substituents on the conformational equilibrium using theoretical calculations on Methyl 2-fluorobutyrate, Methyl 2-fluoro-tert-butylacetate, and Methyl 2-fluorophenylacetate as model compounds []. The results reveal that larger substituents lead to a significant increase in the preference for the cis conformation. This observation is explained by a combination of steric and electronic factors. Larger substituents increase steric hindrance in the trans conformation, making it less favorable. Additionally, hyperconjugative interactions and the gauche effect, which are electronic effects, also contribute to the stabilization of the cis conformation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



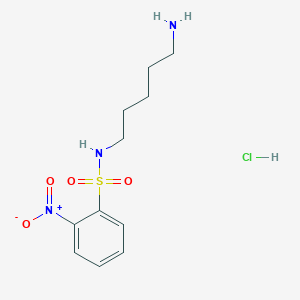
![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
